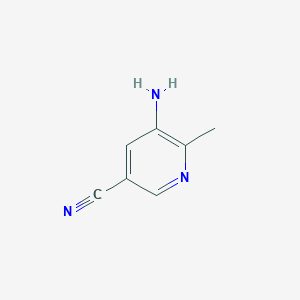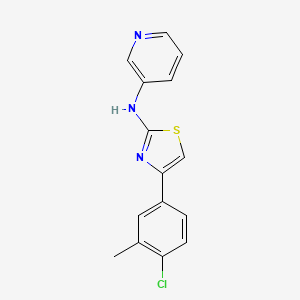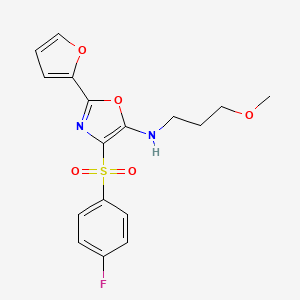![molecular formula C21H22F3N3O3S B2499364 3-(1,1-dioxido-6-(trifluoromethyl)-2H-benzo[e][1,2,4]thiadiazin-3-yl)-N-(4-phenylbutan-2-yl)propanamide CAS No. 1030128-49-4](/img/structure/B2499364.png)
3-(1,1-dioxido-6-(trifluoromethyl)-2H-benzo[e][1,2,4]thiadiazin-3-yl)-N-(4-phenylbutan-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex organic compounds often involves the formation of novel ring structures. In the case of [1,3,5]thiadiazino[3,2-a]benzimidazole-2,4(3H)-diones, the process involves the use of benzimidazol-2-yl di- or tri-thiocarbonates and iso- or isothio-cyanates. These precursors, when heated in the presence of triethylamine, lead to the formation of the desired thiadiazino benzimidazole diones or their sulfur analogues. This reaction highlights the versatility of sulfur-containing compounds in forming heterocyclic structures that are potentially useful in various applications, including medicinal chemistry .
Molecular Structure Analysis
The molecular structure of compounds is crucial in determining their physical and chemical properties, as well as their biological activity. For instance, the bivalent transition metal complexes of 3-(2-(4-(dimethylamino)benzylidene)hydrazinyl)-3-oxo-N-(thiazol-2-yl)propanamide (H2L) were synthesized and characterized using various techniques. Elemental analysis, molar conductance, magnetic susceptibility, and spectroscopic techniques such as IR, UV-visible, 1H NMR, and MS spectra were employed to deduce the geometry of the isolated solid compounds. These analyses are essential for confirming the expected molecular structure and for understanding how the compound interacts with biological systems .
Chemical Reactions Analysis
The reactivity of a compound is influenced by its molecular structure. In the case of the transition metal complexes mentioned, their reactivity was further explored through ion-flotation techniques. This method was used to separate Pb(II) and Cd(II) ions, which is indicative of the compound's ability to interact with metal ions. The parameters influencing the flotation process, such as pH, metal ion concentration, and temperature, were examined, demonstrating the compound's potential for use in metal ion separation and purification processes .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure and the nature of its constituents. For the transition metal complexes studied, properties such as molar conductance and magnetic susceptibility were measured, providing insight into the ionic nature and magnetic behavior of the compounds. These properties are important for predicting how the compound will behave in different environments and can influence its application in fields such as material science and catalysis .
Biological Activity Analysis
The biological activity of compounds is a key area of interest, especially for potential therapeutic applications. The transition metal complexes synthesized were tested for their antimicrobial, antioxidant, and cytotoxic activities. These biological studies are crucial for assessing the potential of the compounds as medicinal agents. The results from such studies can lead to the development of new drugs or therapeutic agents, provided the compounds exhibit significant biological activity and selectivity .
Wissenschaftliche Forschungsanwendungen
Toxicological Evaluation and Flavor Modification
A study by Arthur et al. (2015) conducted a toxicological evaluation of structurally related flavors with modifying properties, providing insights into their safety for use in food and beverage applications. The study found that these compounds exhibited minimal oxidative metabolism in vitro and were poorly absorbed, rapidly eliminated, and did not exhibit genotoxic concerns in rats. This suggests potential applications in food science for flavor modification with a focus on safety and metabolic considerations (Arthur et al., 2015).
Anticancer Activities
Kamal et al. (2011) explored the synthesis and anticancer activities of new benzothiadiazinyl hydrazinecarboxamides and anilino[1,2,4]triazolo[1,5-b][1,2,4]thiadiazine 5,5-diones. These compounds showed moderate to good inhibitory activity against various cancer cell lines, highlighting their potential application in developing new anticancer agents (Kamal et al., 2011).
Anticancer Agent Development
Gomha et al. (2017) reported on novel thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety, synthesized as potent anticancer agents. Their findings indicated significant in vitro anticancer activity, particularly against Hepatocellular carcinoma cell lines, suggesting their utility in anticancer drug development (Gomha et al., 2017).
Herbicidal Activity
Liu and Shi (2014) designed and synthesized novel compounds with potential selective herbicidal activity against certain plant species. This research underscores the possible agricultural applications of such compounds in weed management strategies (Liu & Shi, 2014).
Eigenschaften
IUPAC Name |
3-[1,1-dioxo-6-(trifluoromethyl)-4H-1λ6,2,4-benzothiadiazin-3-yl]-N-(4-phenylbutan-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3N3O3S/c1-14(7-8-15-5-3-2-4-6-15)25-20(28)12-11-19-26-17-13-16(21(22,23)24)9-10-18(17)31(29,30)27-19/h2-6,9-10,13-14H,7-8,11-12H2,1H3,(H,25,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOHYGMMRKZOUFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)CCC2=NS(=O)(=O)C3=C(N2)C=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,1-dioxido-6-(trifluoromethyl)-2H-benzo[e][1,2,4]thiadiazin-3-yl)-N-(4-phenylbutan-2-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-methoxybenzyl)oxalamide](/img/structure/B2499284.png)
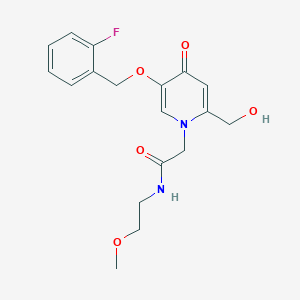
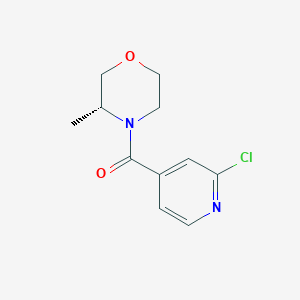
![1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2499288.png)
![ethyl 2-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2499289.png)
![3-amino-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2499290.png)
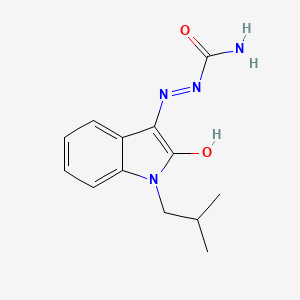
![methyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2499295.png)
![4-acetyl-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2499297.png)
